molecular formula C8H12ClNO B2948929 3-Tert-butyl-5-(chloromethyl)isoxazole CAS No. 69602-60-4

3-Tert-butyl-5-(chloromethyl)isoxazole

Cat. No.: B2948929
CAS No.: 69602-60-4
M. Wt: 173.64
InChI Key: LINYIIJIYSUIET-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(chloromethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and a chloromethyl group at the 5-position. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are known for their diverse biological activities and applications in medicinal chemistry .

Future Directions

The future directions in the study of 3-Tert-butyl-5-(chloromethyl)isoxazole and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on the synthesis of new representatives of isoxazoles due to their synthetic availability, special chemical and biological properties, and widespread practical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-(chloromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. A notable method involves the use of an inorganic oxidizing system, such as Oxone®–NaCl–Na₂CO₃, to convert aldoximes into nitrile oxides, followed by cycloaddition to 2,3-dichloroprop-1-ene . This method is advantageous due to its low cost, low toxicity, and high stability of the oxidant.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(chloromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted isoxazoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-tert-butyl-5-(chloromethyl)isoxazole include other isoxazole derivatives, such as:

Uniqueness

The presence of the tert-butyl group at the 3-position and the chloromethyl group at the 5-position makes this compound unique. These substituents can influence the compound’s steric and electronic properties, affecting its reactivity and biological activity .

Properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINYIIJIYSUIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.12 g of (3-t-butyl-isoxazol-5-yl)methanol was dissolved in 35 ml of dichloromethane, and 2.4 ml of thionyl chloride was added. The mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was washed with hexane to obtain 1.12 g of 3-t-butyl-5-(chloromethyl)-isoxazole.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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